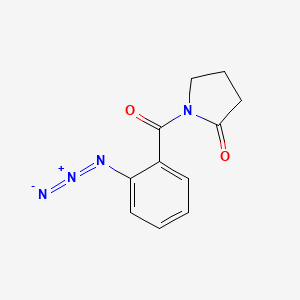
2-Pyrrolidinone, 1-(2-azidobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is a specialized organic compound that features a pyrrolidinone ring substituted with an azidobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- typically involves the acylation of 2-pyrrolidinone with 2-azidobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-(2-azidobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1-(2-azidobenzoyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran.
Major Products
Reduction: Formation of 2-Pyrrolidinone, 1-(2-aminobenzoyl)-.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
2-Pyrrolidinone, 1-(2-azidobenzoyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research in biochemistry and molecular biology.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-(2-azidobenzoyl)- largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: The parent compound without the azidobenzoyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.
2-Pyrrolidinone, 1-(2-bromobenzoyl)-: A similar compound with a bromobenzoyl group instead of an azidobenzoyl group.
Uniqueness
2-Pyrrolidinone, 1-(2-azidobenzoyl)- is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it particularly valuable in the synthesis of complex molecules and materials that require precise functionalization.
属性
CAS 编号 |
125659-45-2 |
|---|---|
分子式 |
C11H10N4O2 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
1-(2-azidobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-9-5-2-1-4-8(9)11(17)15-7-3-6-10(15)16/h1-2,4-5H,3,6-7H2 |
InChI 键 |
CDMRDRSOZKAPBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















